molecular formula C16H22N2O B6057730 1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidine-3-carboxamide

1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidine-3-carboxamide

Cat. No.: B6057730
M. Wt: 258.36 g/mol
InChI Key: PXRTWFKYKXIEGF-JLHYYAGUSA-N
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Description

1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidine-3-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state

Chemical Reactions Analysis

1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidine-3-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and chromium trioxide. Major products formed from these reactions include oxidized or reduced derivatives of the original compound.

Scientific Research Applications

1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This interaction can lead to various biological effects, including anti-proliferative and apoptotic activities .

Comparison with Similar Compounds

1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidine-3-carboxamide can be compared with other piperidine derivatives and carboxamide compounds. Similar compounds include:

Properties

IUPAC Name

1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c1-13(10-14-6-3-2-4-7-14)11-18-9-5-8-15(12-18)16(17)19/h2-4,6-7,10,15H,5,8-9,11-12H2,1H3,(H2,17,19)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRTWFKYKXIEGF-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)CN2CCCC(C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/CN2CCCC(C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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